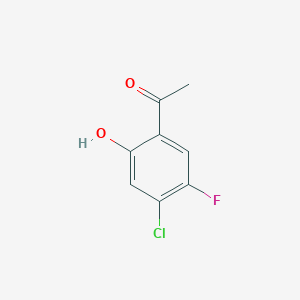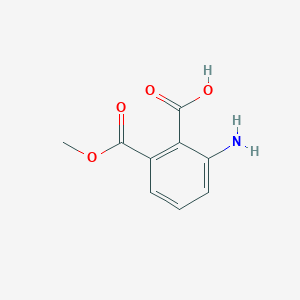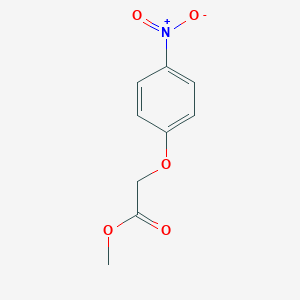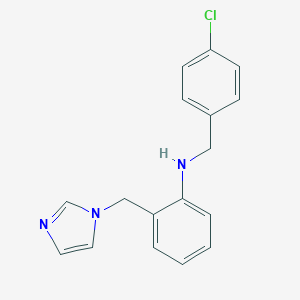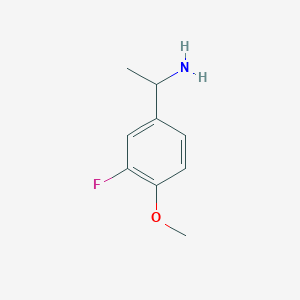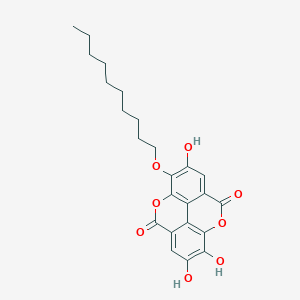
3-O-Decylellagic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-Decylellagic acid is a natural polyphenolic compound that is found in a variety of plants, including pomegranates, oak bark, and strawberries. This compound has been the subject of extensive scientific research due to its potential therapeutic properties, including its anti-inflammatory, antioxidant, and anticancer effects.
Mecanismo De Acción
The mechanism of action of 3-O-Decylellagic acid is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and oxidative stress. This compound may also have anticancer effects by inducing apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
In addition to its anti-inflammatory and anticancer effects, 3-O-Decylellagic acid has been shown to have a number of other biochemical and physiological effects. For example, this compound has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-O-Decylellagic acid in lab experiments is that it is a natural compound that can be easily extracted from natural sources. However, one limitation is that the compound can be difficult to purify, which may make it challenging to use in certain types of experiments.
Direcciones Futuras
There are a number of potential future directions for research on 3-O-Decylellagic acid. For example, researchers may continue to investigate the compound's potential therapeutic properties, as well as its mechanism of action. Additionally, researchers may explore new methods of synthesizing the compound, as well as ways to improve its purity and stability. Finally, researchers may investigate the potential use of 3-O-Decylellagic acid in combination with other compounds to enhance its therapeutic effects.
Métodos De Síntesis
3-O-Decylellagic acid can be synthesized using a variety of methods, including extraction from natural sources and chemical synthesis. One common method involves the extraction of the compound from pomegranate peel using a combination of solvents and chromatography techniques.
Aplicaciones Científicas De Investigación
3-O-Decylellagic acid has been the subject of numerous scientific studies due to its potential therapeutic properties. Research has shown that this compound has anti-inflammatory effects, which may make it useful in the treatment of conditions such as arthritis and other inflammatory diseases.
Propiedades
Número CAS |
110007-19-7 |
|---|---|
Nombre del producto |
3-O-Decylellagic acid |
Fórmula molecular |
C24H26O8 |
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
7-decoxy-6,13,14-trihydroxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione |
InChI |
InChI=1S/C24H26O8/c1-2-3-4-5-6-7-8-9-10-30-20-16(26)12-14-18-17-13(24(29)32-22(18)20)11-15(25)19(27)21(17)31-23(14)28/h11-12,25-27H,2-10H2,1H3 |
Clave InChI |
IOLJKBSBRLZDIU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O)O |
SMILES canónico |
CCCCCCCCCCOC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O)O |
Otros números CAS |
110007-19-7 |
Sinónimos |
3-O-decylellagic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



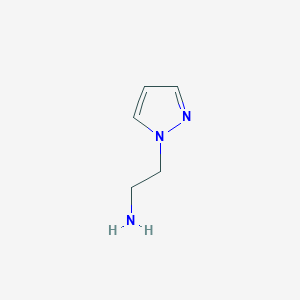
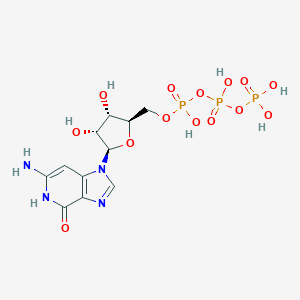
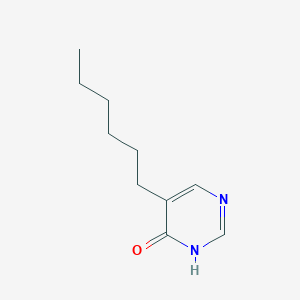
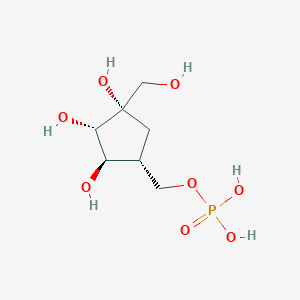
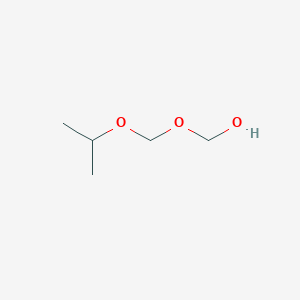
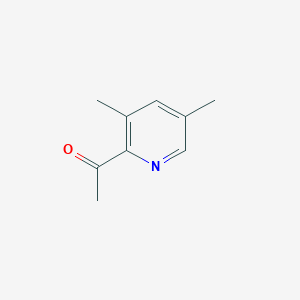
![1H-Cyclopenta[1,2-c:3,4-c]dipyrrole,decahydro-2,5-dimethyl-,trans-(8CI)](/img/structure/B11164.png)
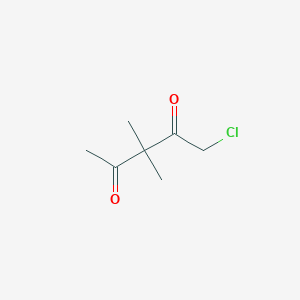
![Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]-](/img/structure/B11169.png)
